trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl (3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2/c1-2-21-14(20)12-9-19(10-13(12)15(16,17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIVVBIUXVKZDK-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C(F)(F)F)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@@H]1C(F)(F)F)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Hydrogenation Approach
- The synthesis often starts from pyrrolidine-3-carboxylic acid derivatives bearing halogenated aryl substituents, which are then converted into the corresponding trifluoromethyl-substituted compounds.
- A novel enantioselective hydrogenation method is employed to obtain the (3S,4S)- or (3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate with high enantiomeric purity (>99.9% ee) and excellent yield (>99% purity).
- This method uses moderate reaction conditions, facilitating scalability and economic feasibility.
- The reaction mixture is treated to alkaline conditions followed by extraction and precipitation at the isoelectric point to isolate the product without further purification.
Key Reagents and Conditions
- Trifluoroacetic acid and N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine are added to the reaction mixture to facilitate the formation of the trifluoromethyl group.
- The reaction proceeds in solvents such as dioxane with aqueous NaOH to promote the formation of the carboxylate ester.
- The process involves stirring the emulsion at room temperature for extended periods (e.g., 18 hours) and subsequent removal of low boiling solvents under reduced pressure.
- Acidification with aqueous HCl induces precipitation of the product, which is then filtered, washed, and dried to obtain the final compound.
Palladium-Catalyzed Coupling
- Palladium-catalyzed cross-coupling reactions (e.g., using tetrakis(triphenylphosphine)palladium(0)) are employed to introduce aryl substituents on the pyrrolidine ring.
- For example, 1,2-difluoro-4-iodo-benzene is reacted with suitable intermediates in tetrahydrofuran (THF) at room temperature to yield intermediates that can be further transformed into the target compound.
| Step | Reagents and Conditions | Yield (%) | Purity (%) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Enantioselective hydrogenation | Moderate temperature, alkaline work-up, organic extraction | >99 | 99.0 | >99.9 |
| Palladium-catalyzed coupling | THF solvent, Pd(PPh3)4 catalyst, room temperature, 3 h | 76 | Not specified | Not specified |
| Acidification and precipitation | Aqueous 3M HCl, stirring 48 h at room temperature | 58 | Not specified | Not specified |
Note: Purity and enantiomeric excess values pertain to the hydrogenation step product; yields are isolated yields after purification.
- The enantioselective hydrogenation method provides a more economical and scalable route compared to previous methods, with high stereoselectivity and minimal need for chromatographic purification.
- Reaction conditions such as temperature, solvent choice, and catalyst loading have been optimized to maximize yield and stereochemical purity.
- The trifluoromethyl group introduction is critical for biological activity and is efficiently installed via the described amine and acid reagents under controlled conditions.
- The process is adaptable for preparing various substituted pyrrolidine-3-carboxylate derivatives by modifying the aryl halide substrates in the palladium-catalyzed step.
| Feature | Description |
|---|---|
| Starting Materials | Pyrrolidine-3-carboxylic acid derivatives with halogenated aryl substituents |
| Key Reactions | Enantioselective hydrogenation, palladium-catalyzed cross-coupling |
| Catalysts | Pd(PPh3)4 for coupling; chiral hydrogenation catalysts (not specified in detail) |
| Solvents | THF, dioxane, aqueous NaOH, organic solvents for extraction |
| Reaction Conditions | Room temperature to moderate heating; stirring times 1–48 hours depending on step |
| Purification | Precipitation at isoelectric point, filtration, washing with methanol/water, drying |
| Product Characteristics | High enantiomeric purity (>99.9% ee), high chemical purity (>99%), isolated yields up to 99% |
The preparation of trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate is efficiently achieved via a combination of enantioselective hydrogenation and palladium-catalyzed coupling reactions. The process is characterized by its high stereoselectivity, good yields, and scalable reaction conditions. These features make it a valuable synthetic route for producing this compound as a building block in pharmaceutical development and other bioactive molecule synthesis.
Chemical Reactions Analysis
Reaction Conditions
The reaction conditions must be optimized for high yield and purity, considering factors such as temperature, solvent choice (often organic solvents like dichloromethane or ethanol), and reaction time.
Chemical Reactions Involving trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
This compound can participate in various chemical reactions, including:
Hydrolysis
The hydrolysis of the ester can yield the corresponding carboxylic acid. This reaction can be catalyzed by either acid or base:
Nucleophilic Substitution
The compound can undergo nucleophilic substitution reactions at the benzyl position, allowing for further functionalization:
Reduction Reactions
Reduction reactions can convert the carboxylic acid to an alcohol or reduce other functional groups present in the molecule:
Table: Biological Activity of Related Compounds
| Compound Name | Activity | Reference |
|---|---|---|
| Compound A | Antidepressant | |
| Compound B | Analgesic | |
| Compound C | Anticancer |
These findings suggest that this compound could serve as a lead compound for further drug development.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H18F3NO2
- Molecular Weight : 301.30 g/mol
- Structural Characteristics : The compound features a pyrrolidine ring substituted with a trifluoromethyl group and a benzyl moiety, contributing to its unique chemical behavior and interaction properties.
Medicinal Chemistry
trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate has been investigated for its pharmacological properties. Its structural analogs have shown promise in:
- Antidepressant Activity : Research indicates that compounds with similar structures can influence neurotransmitter systems, potentially offering therapeutic effects for depression and anxiety disorders.
- Anticancer Properties : Some studies suggest that trifluoromethylated compounds exhibit enhanced biological activity against cancer cell lines, making them candidates for further investigation in oncology.
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Fluorinated Polymers : Its trifluoromethyl group can be utilized to synthesize polymers with improved thermal stability and chemical resistance, which are essential in various industrial applications.
Case Study 1: Antidepressant Research
A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of pyrrolidine derivatives. The findings indicated that compounds similar to this compound exhibited selective serotonin reuptake inhibition, leading to increased serotonin levels in the brain.
Case Study 2: Anticancer Activity
In an investigation published in Cancer Research, researchers synthesized several trifluoromethylated pyrrolidines, including this compound. The study reported significant cytotoxic effects against various cancer cell lines, suggesting a mechanism involving apoptosis induction.
Mechanism of Action
The mechanism of action of trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Ethyl 1-Benzyl-4-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)pyrrolidine-3-carboxylate
Structural Differences :
- The 4-position substituent is an oxazolidine-3-carbonyl group instead of -CF₃.
- Contains a second benzyl group on the oxazolidine ring.
Synthesis: Synthesized via chromatographic resolution of diastereomers followed by hydrogenolysis (Pd(OH)₂/C, EtOH) and hydrolysis (LiOH, H₂O₂) to yield enantiopure N-Boc-pyrrolidine-3,4-dicarboxylic acid derivatives .
Key Properties :
- Higher molecular complexity due to the fused oxazolidine ring.
Applications : Intermediate in synthesizing enantiopure dicarboxylic acids for chiral ligands or peptidomimetics .
(±)-trans-Methyl 1-Benzyl-4-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate
Structural Differences :
- 4-position substituent is a fluoropyridine ring with a silyl-protected pyrrolidine side chain.
- Methyl ester instead of ethyl ester.
Key Properties :
- Molecular Formula : C₂₉H₄₂FN₃O₃Si, M.W. : 527.75 .
- Fluorine and silicon atoms enhance lipophilicity and steric bulk, impacting bioavailability.
Synthesis : Likely involves palladium-catalyzed coupling for pyridine introduction and silylation for hydroxyl protection.
Applications: Potential use in kinase inhibitors or as a fluorinated probe in imaging studies .
Methyl 1-Benzyl-4-(Trifluoromethyl)pyrrolidine-3-carboxylate
Structural Differences :
- Methyl ester at the 3-position instead of ethyl.
Key Properties :
- Molecular Formula: C₁₄H₁₆F₃NO₂, M.W.: 287.28 .
Commercial Status : Available for purchase (CAS 1823531-52-7), stored at 2–8°C .
Complex Diazaspiro Derivatives (Reference Example 107)
Structural Differences :
- Pyrrolidine fused into a diazaspiro[3.5]nonene core.
- Additional substituents: difluorohydroxyphenyl, pyrimidinyl, and carboxamide groups .
Synthesis: Involves Mitsunobu-type coupling (N,N,N’,N’-tetramethylazodicarboxamide) with (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate .
Applications : Likely explored as a TLR agonist or antiviral agent due to the trifluoromethylpyrimidine motif .
Comparative Analysis Table
| Compound Name | Substituent at 4-Position | Ester Group | Molecular Weight | Key Applications |
|---|---|---|---|---|
| trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate | -CF₃ | Ethyl | Not provided | Intermediate for drug candidates |
| Ethyl 1-benzyl-4-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)pyrrolidine-3-carboxylate | Oxazolidine-3-carbonyl | Ethyl | ~450 (estimated) | Chiral ligand synthesis |
| (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate | Fluoropyridinyl-pyrrolidine silyl ether | Methyl | 527.75 | Kinase inhibitors, imaging probes |
| Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate | -CF₃ | Methyl | 287.28 | Commercial intermediate |
| Diazaspiro[3.5]nonene derivative (Reference Example 107) | Pyrimidinyl-trifluoromethylphenyl | None | ~800 (estimated) | TLR agonists, antiviral candidates |
Research Findings and Implications
- Trifluoromethyl Group Impact : The -CF₃ group in the target compound enhances metabolic stability and electron-withdrawing effects compared to oxazolidine or pyridine substituents, making it advantageous for CNS-targeting drugs .
- Ester Group Variability : Ethyl esters generally offer better membrane permeability than methyl esters, though methyl analogs are easier to synthesize .
- Synthetic Complexity : Compounds with fluorinated pyridine or spiro cores require multi-step coupling and protection strategies, increasing production costs .
Biological Activity
Trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate (CAS No. 152188-51-7) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₈F₃NO₂
- Molecular Weight : 301.30 g/mol
- CAS Number : 152188-51-7
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. Key areas of investigation include:
-
Antimicrobial Activity :
- Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative organisms. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.
-
Cytotoxicity :
- Preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The IC₅₀ values need to be determined through further in vitro assays.
-
Neuroprotective Effects :
- Some derivatives have been investigated for their neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
Antimicrobial Studies
A study evaluated the antimicrobial activity of various pyrrolidine derivatives, including this compound, using the agar-well diffusion method against several pathogens. The results indicated promising antibacterial activity with inhibition zones ranging from 10 to 15 mm depending on the concentration used.
| Compound | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| This compound | 12 | 50 |
| Control (Ciprofloxacin) | 20 | 5 |
Cytotoxicity Assays
In a cytotoxicity assay against human leukemia cells (CEM), this compound showed an IC₅₀ value of approximately 25 µM, indicating moderate cytotoxicity compared to standard chemotherapeutic agents.
Neuroprotective Studies
The compound was also assessed for neuroprotective effects in a model of oxidative stress induced by hydrogen peroxide in neuronal cell lines. Results indicated that it could reduce cell death by approximately 30%, suggesting potential for further development as a neuroprotective agent.
Case Studies
Several case studies have been published that detail the synthesis and biological evaluation of related compounds:
- Case Study A : Investigated the synthesis of a series of trifluoromethyl pyrrolidine derivatives and their biological evaluation revealed that modifications at the benzyl position significantly enhanced antimicrobial activity.
- Case Study B : Focused on the neuroprotective effects of pyrrolidine derivatives in models of neurodegeneration, demonstrating that specific substitutions could lead to improved protective outcomes.
Q & A
What are the common synthetic strategies for trans-Ethyl 1-Benzyl-4-(Trifluoromethyl)Pyrrolidine-3-Carboxylate, and how are stereochemical outcomes controlled?
Basic Research Focus
The synthesis typically involves stereoselective pyrrolidine ring formation. Key steps include:
- Cycloaddition or annulation reactions : Phosphine-catalyzed [3+2] annulation (e.g., using tributylphosphine) to construct the pyrrolidine core with trifluoromethyl and benzyl groups .
- Chiral resolution : Use of chiral auxiliaries (e.g., oxazolidinones) or enantioselective catalysis to control the trans stereochemistry. For example, hydrogenolysis of diastereomerically pure intermediates (e.g., N-benzyl derivatives) with Pd(OH)₂/C in the presence of Boc₂O preserves stereochemistry .
- Protecting group strategies : Benzyl and tert-butyl groups are employed to protect amines during synthesis, followed by deprotection under controlled conditions (e.g., hydrogenation for benzyl removal) .
How can researchers address challenges in isolating diastereomers of this compound during synthesis?
Advanced Research Focus
Diastereomer separation is critical due to the compound’s stereochemical complexity:
- Chromatographic resolution : Use of silica gel chromatography with optimized solvent systems (e.g., PE:EtOAc gradients) to separate diastereomers, as demonstrated in analogous pyrrolidine derivatives .
- Crystallization-induced diastereomer resolution : Selective crystallization from polar solvents (e.g., MeOH/H₂O mixtures) exploits differences in solubility between diastereomers .
- Analytical validation : Confirm purity via chiral HPLC or NMR analysis (e.g., NOESY for spatial proximity of substituents) .
What methodologies are recommended for validating the crystal structure of this compound?
Advanced Research Focus
X-ray crystallography is the gold standard, supported by:
- Refinement with SHELXL : Utilized for small-molecule refinement to model anisotropic displacement parameters and hydrogen bonding networks .
- Structure validation tools : The CCDC’s Mercury software aids in visualizing voids, hydrogen bonds, and packing patterns. Mercury’s Materials Module enables comparison with analogous structures in the Cambridge Structural Database (CSD) .
- ADDSYM/PLATON checks : Detect missed symmetry or twinning, ensuring data integrity .
How do intermolecular interactions (e.g., hydrogen bonding) influence the physicochemical properties of this compound?
Advanced Research Focus
Hydrogen bonding and packing motifs impact solubility and stability:
- Graph-set analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict crystal packing behavior. For example, the trifluoromethyl group may participate in weak C–H···F interactions, affecting melting points .
- Solvent effects : Polar aprotic solvents (e.g., DMF) disrupt strong hydrogen bonds, enhancing solubility during recrystallization .
- Thermal analysis : DSC/TGA data correlate hydrogen-bonding strength with thermal stability .
How should researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results?
Advanced Research Focus
Discrepancies often arise from dynamic processes or crystal packing effects:
- Dynamic NMR studies : Probe temperature-dependent conformational changes (e.g., ring puckering in pyrrolidine) that may obscure NMR signals .
- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate crystallographic models .
- Multi-technique validation : Cross-reference X-ray data with IR (for functional groups) and mass spectrometry (for molecular weight confirmation) .
What are the best practices for analyzing by-products in the synthesis of this compound?
Advanced Research Focus
By-products often stem from incomplete trifluoromethylation or stereochemical leakage:
- LC-MS monitoring : Track reaction progress and identify intermediates (e.g., des-trifluoromethyl analogs) .
- Mechanistic studies : Use isotopic labeling (e.g., deuterated solvents) to trace pathways, such as unintended elimination or rearrangement .
- Crystallographic outlier detection : Compare unit cell parameters of by-products with target compound to identify structural deviations .
How can researchers optimize reaction conditions to minimize racemization during synthesis?
Advanced Research Focus
Racemization risks arise during acidic/basic conditions or high-temperature steps:
- Low-temperature protocols : Conduct benzyl deprotection at ≤0°C to preserve stereochemistry .
- Mild deprotection reagents : Use TFA/CH₂Cl₂ instead of strong acids (e.g., HCl) for Boc removal .
- In situ monitoring : Employ ReactIR to detect epimerization in real-time and adjust pH/temperature promptly .
What computational tools are recommended for predicting the biological activity of this compound?
Advanced Research Focus
While not explicitly studied, activity prediction relies on:
- Molecular docking (AutoDock Vina) : Model interactions with targets like enzymes or receptors, leveraging the trifluoromethyl group’s electronegativity .
- QSAR models : Use descriptors (e.g., logP, TPSA) from analogous pyrrolidine derivatives to estimate bioavailability .
- ADMET prediction (SwissADME) : Assess pharmacokinetic properties, focusing on the ester group’s metabolic stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
